molecular formula C14H23NO4 B3363615 (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid CAS No. 1037754-65-6

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid

Cat. No.: B3363615
CAS No.: 1037754-65-6
M. Wt: 269.34 g/mol
InChI Key: NGPKCHIBFABYLL-MDZDMXLPSA-N
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Description

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid (molecular formula: C₁₄H₂₃NO₄; molecular weight: 269.34 g/mol) is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a conjugated but-2-enoic acid side chain. The Boc group serves as a protective moiety for the piperidine nitrogen, a common strategy in organic synthesis to prevent unwanted reactivity during multi-step reactions . Industrially, this compound is produced and marketed as a specialty chemical, likely for use in pharmaceutical or agrochemical intermediates, given its structural complexity and protective group functionality . The (E)-configuration of the double bond in the butenoyl chain may confer distinct stereoelectronic properties, influencing its reactivity and interactions in synthetic or biological systems.

Properties

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPKCHIBFABYLL-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731136
Record name (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037754-65-6
Record name (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction using appropriate phosphonium or phosphonate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the butenoic acid moiety to a butanoic acid.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated acids or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)but-2-enoic acid is as an intermediate in the synthesis of bioactive compounds, particularly norepinephrine reuptake inhibitors like ampreloxetine. Ampreloxetine is utilized in treating conditions such as neurogenic orthostatic hypotension and depression . The compound facilitates the formation of key intermediates necessary for synthesizing these therapeutic agents.

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit pharmacological activity due to their structural similarity to known active compounds. The piperidine moiety is often associated with various biological activities, including analgesic and anti-inflammatory effects .

Case Study 1: Synthesis of Ampreloxetine

In a patent detailing the synthesis of ampreloxetine, this compound was highlighted as a crucial intermediate. The synthetic route involves multiple steps where this compound is transformed into more complex structures through reactions with alkyl lithium reagents and carbon dioxide . This process underscores its importance in developing new medications targeting norepinephrine pathways.

Case Study 2: Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of piperidine derivatives have shown that modifications to the piperidine ring can significantly influence biological activity. The incorporation of a tert-butoxycarbonyl group enhances solubility and stability, which are critical for drug formulation .

Mechanism of Action

The mechanism of action of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound belongs to a broader class of Boc-protected piperidine carboxylic acids. Key analogs and their distinguishing features include:

Table 1: Structural Comparison of Selected Analogs
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid - C₁₄H₂₃NO₄ 269.34 But-2-enoic acid chain, Boc-piperidin-4-yl Industrial intermediate; potential use in peptide synthesis
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid 154775-43-6 C₁₃H₂₁NO₄ 255.31 Saturated propanoic acid chain Higher similarity score (1.00) but lacks conjugated double bond
1-Boc-Piperidine-3-acetic acid 183483-09-2 C₁₂H₂₁NO₄ 243.30 Acetic acid at piperidine-3 Substituent position alters steric and electronic profiles
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl group at piperidine-4 Aromaticity enhances lipophilicity; potential pharmacokinetic implications
Key Observations:
  • Chain Length and Unsaturation: The target compound’s but-2-enoic acid chain introduces rigidity and conjugation compared to saturated analogs like 3-(1-Boc-piperidin-4-yl)propanoic acid. This may enhance its reactivity in cycloaddition or Michael addition reactions .
  • Aromatic vs. Aliphatic Groups : The phenyl-substituted analog (CAS 652971-20-5) exhibits increased molecular weight (305.37 g/mol) and lipophilicity, which could improve membrane permeability in drug design but reduce aqueous solubility .

Biological Activity

(E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)but-2-enoic acid, also known by its CAS number 1037754-65-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H23NO4, with a molecular weight of approximately 269.34 g/mol. The compound features a piperidine ring and a butenoic acid structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
CAS Number1037754-65-6
Predicted Boiling Point403.0 ± 38.0 °C
Predicted Density1.122 ± 0.06 g/cm³
Predicted pKa5.05 ± 0.33

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, piperidine derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains of M. tuberculosis . The selectivity index (SI) values for these compounds suggest low toxicity towards non-cancerous cells, indicating a promising therapeutic profile .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines, including HaCaT cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing that the compound exhibits selective toxicity with SI values greater than 1.0, indicating that it does not significantly harm non-cancerous cells at effective antimicrobial concentrations .

Case Studies and Research Findings

  • Study on Tuberculostatic Activity :
    A study focused on the synthesis and evaluation of piperidine derivatives demonstrated that certain compounds exhibited strong activity against both standard and resistant strains of M. tuberculosis. The results indicated that modifications in the piperidine structure could enhance antimicrobial efficacy while maintaining low cytotoxicity .
  • Synthesis and Evaluation :
    Another research project synthesized several derivatives of piperidinothiosemicarbazones and assessed their biological activity against M. tuberculosis. The findings highlighted the importance of structural modifications in enhancing the biological activity of similar compounds .
  • Multicomponent Reactions :
    Research into multicomponent reactions has shown that these methodologies can be applied in drug design involving compounds like this compound, potentially leading to new therapeutic agents with improved efficacy .

Q & A

Q. What are the key structural features and nomenclature considerations for (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid?

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a conjugated (E)-configured α,β-unsaturated carboxylic acid at the 3-position. The Boc group stabilizes the amine during synthesis, while the α,β-unsaturated system influences reactivity (e.g., Michael addition potential). Its IUPAC name reflects stereochemistry and substituent priority rules, critical for accurate database searches (e.g., CAS or PubChem) .

Q. What synthetic routes are commonly employed to prepare this compound, and how are reaction conditions optimized?

Synthesis typically involves:

  • Boc protection : Piperidine-4-yl intermediates are Boc-protected using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .
  • Coupling reactions : The but-2-enoic acid moiety is introduced via Wittig or Horner-Wadsworth-Emmons reactions, requiring strict control of temperature (0–25°C) and anhydrous solvents (e.g., DCM, DMF) to minimize side products .
  • Purification : Chromatography (HPLC, flash) or crystallization ensures >95% purity, validated by NMR and LC-MS .

Q. How is the compound characterized to confirm purity and structural integrity?

Analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify Boc group retention (δ ~1.4 ppm for tert-butyl) and (E)-configuration (J = 12–16 Hz for trans olefin protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity and detect impurities like diastereomers or hydrolyzed Boc derivatives .

Q. What role does the Boc group play in downstream applications?

The Boc group protects the piperidine nitrogen during functionalization (e.g., peptide coupling or alkylation) and is later removed via acidolysis (TFA/DCM) to generate free amines for drug conjugate synthesis .

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomerism) impact biological activity or reactivity?

Q. What strategies mitigate side reactions during Boc deprotection in complex matrices?

Acid-sensitive substrates require:

  • Mild conditions : Use of TFA/DCM (1:10 v/v) at 0°C to minimize carbocation formation.
  • Scavengers : Addition of triisopropylsilane or water traps reactive intermediates, preserving the α,β-unsaturated acid .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic effects (e.g., rotamerism in the piperidine ring). Variable-temperature NMR (VT-NMR) or deuterated solvent screening (DMSO-d6 vs. CDCl3) clarifies conformational mobility .

Q. What methodologies address low yields in coupling reactions with sterically hindered intermediates?

  • Microwave-assisted synthesis : Reduces reaction time (10–30 min) and improves yields by 15–20% via enhanced kinetic control.
  • Ultrasound activation : Enhances mass transfer in heterogeneous systems (e.g., Pd-catalyzed cross-couplings) .

Q. How are impurities (e.g., tert-butyl alcohol or piperidine byproducts) quantified and controlled?

  • GC-MS headspace analysis : Detects volatile byproducts (limit of quantification: 0.1%).
  • Ion-pair chromatography : Separates charged impurities (e.g., residual Boc-deprotected amines) using hexanesulfonate buffers .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities, focusing on the carboxylic acid’s hydrogen-bonding potential and the piperidine ring’s steric effects .

Methodological Considerations for Data Contradictions

  • Conflicting solubility data : Discrepancies in DMSO solubility (~50 mg/mL vs. <10 mg/mL) may stem from crystallinity differences. Powder X-ray diffraction (PXRD) identifies polymorphic forms impacting dissolution .
  • Variable biological assay results : Batch-to-batch purity variations (e.g., residual TFA) can alter IC50 values. Standardize assays using LC-MS-validated stock solutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid
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(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid

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